![molecular formula C8H16ClNO2 B15320504 [1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride
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Overview
Description
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.6711 . It is a derivative of cyclopropylmethanol, where a morpholine group is attached to the cyclopropyl ring, and the hydrochloride salt form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with cyclopropylmethanol, a nucleophilic substitution reaction with morpholine can be performed under acidic conditions to yield the desired product.
Reduction of Ketones: : Another method involves the reduction of a morpholinyl-substituted cyclopropanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts may be used to enhance the reaction efficiency.
Solvents: : Organic solvents like dichloromethane or toluene are often employed.
Purification: : The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: : Nucleophilic substitution reactions can replace the hydroxyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Strong nucleophiles such as iodide ions (I-) or azide ions (N3-) are used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropylmethanol derivatives, carboxylic acids.
Reduction: : Cyclopropylmethanol, amines.
Substitution: : Various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: : It can interact with cellular receptors, influencing signal transduction processes.
Comparison with Similar Compounds
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is unique due to its specific structural features and biological activity. Similar compounds include:
Cyclopropylmethanol derivatives: : These compounds share the cyclopropylmethanol core but differ in their substituents.
Morpholine derivatives: : Compounds containing morpholine rings with various functional groups.
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Biological Activity
[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a morpholine ring attached to a cyclopropyl group, which is linked to a methanol moiety. Its unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H14ClN1O1 |
Molecular Weight | 179.66 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This mechanism is significant in drug development for diseases where enzyme activity is dysregulated.
Receptor Binding:
It has been observed to interact with cellular receptors, influencing signal transduction processes. This receptor binding capability suggests potential therapeutic applications in treating various disorders.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Receptor Binding Affinity
In vitro studies have shown that the compound exhibits significant binding affinity for various receptors, including serotonin and adrenergic receptors. This property is essential for developing treatments for psychiatric and cardiovascular conditions.
Case Studies
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Case Study 1: Antidepressant Activity
- A study evaluated the antidepressant potential of this compound in rodent models. The results indicated that the compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant.
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Case Study 2: Anticancer Properties
- Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
Cyclopropylmethanol | Moderate enzyme inhibition | Less selective than the target compound |
Morpholine derivatives | Variable receptor binding | Broader range of activities |
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1-morpholin-4-ylcyclopropyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-8(1-2-8)9-3-5-11-6-4-9;/h10H,1-7H2;1H |
InChI Key |
YOCMCBMZBIJXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2CCOCC2.Cl |
Origin of Product |
United States |
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